Lauryl Glucoside

Description

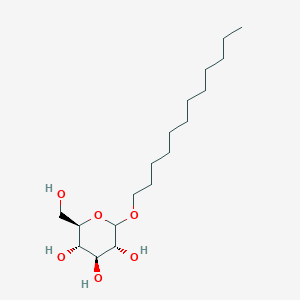

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-dodecoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O6/c1-2-3-4-5-6-7-8-9-10-11-12-23-18-17(22)16(21)15(20)14(13-19)24-18/h14-22H,2-13H2,1H3/t14-,15-,16+,17-,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIDGJJWBIBVIA-IHAUNJBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30893048 | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27836-64-2, 110615-47-9 | |

| Record name | Lauryl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27836-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027836642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(laurylglucoside)-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110615479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauryl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14746 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dodecyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30893048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dodecyl D Glucoside

Chemical Synthesis Approaches

Chemical synthesis routes typically involve the condensation of dodecanol (B89629) with glucose, often under acidic conditions. These methods vary in complexity, from direct one-step reactions to multi-step processes employing protecting groups to control selectivity.

Acid-Catalyzed Glycosylation Reactions

Acid-catalyzed glycosylation is a primary method for synthesizing dodecyl D-glucoside, involving the condensation reaction between dodecanol and glucose with the elimination of a water molecule. smolecule.comatamanchemicals.com This process, often referred to as Fischer glycosylation, can lead to the formation of various degrees of polymerization. smolecule.comresearchgate.netresearchgate.net

Common acid catalysts employed include sulfuric acid, p-toluenesulfonic acid (PTSA), and various zeolites, as well as ammonium (B1175870) chloride (NH4Cl). smolecule.comatamanchemicals.comresearchgate.netresearchgate.netmdpi.comresearchgate.net For instance, sulfuric acid has been used in the Fischer glycosylation of D-glucose with decanol (B1663958) to produce alkyl polyglucosides. researchgate.net Similarly, dodecyl polyglucoside has been synthesized from glucose and dodecanol using p-toluenesulfonic acid as a catalyst. researchgate.net Optimized conditions for this direct method have been reported, achieving a product yield of approximately 84% under specific parameters. researchgate.net

Table 1: Optimized Conditions and Yield for Dodecyl Polyglucoside Synthesis via Acid-Catalyzed Direct Method researchgate.net

| Parameter | Value |

| Reaction Temperature | 110°C |

| Catalyst:Glucose:Dodecanol Molar Ratio | 0.015:1:4 |

| Reaction Pressure | 4 kPa |

| Reaction Time | 4 hours |

| Product Yield | ~84% |

Multistep Chemical Synthesis Utilizing Protecting Groups

The synthesis of complex carbohydrate derivatives, including dodecyl D-glucoside, often necessitates multi-step chemical approaches that utilize protecting groups. smolecule.comresearchgate.netresearchgate.net Glucose, with its multiple hydroxyl groups, presents a challenge for selective functionalization. Protecting groups are strategically employed to temporarily mask specific hydroxyl functions, thereby controlling the reactivity and directing the stereochemical outcome of glycosylation reactions. universiteitleiden.nlmasterorganicchemistry.com

This methodology typically involves a sequence of protection, reaction, and deprotection steps. smolecule.comresearchgate.netresearchgate.netuniversiteitleiden.nl For example, the synthesis of dodecyl deoxy glycosides, which are derivatives of dodecyl D-glucoside, involves the use of protecting groups and specific reagents like Amberlyst 15 for transacetalation. researchgate.net These protecting group strategies are crucial for achieving desired regioselectivity and stereoselectivity, especially when synthesizing specific isomers or derivatives. universiteitleiden.nl

One-Step Direct Glucosidation Techniques

One-step direct glucosidation techniques aim to simplify the synthesis of alkyl glucosides by avoiding the complicated multi-step processes often associated with traditional chemical methods. mdpi.commdpi.com This approach directly utilizes glucose and fatty alcohols as starting materials. mdpi.com

Microporous zeolite catalysts, such as H-FAU, H-MFI, and H-BEA, have demonstrated effectiveness in direct glucosidation reactions. mdpi.comresearchgate.net Studies on the synthesis of decyl glucosides, a similar class of alkyl glucosides, from D-glucose and 1-decanol (B1670082) using zeolite catalysts have shown that catalysts with weak acid strength and a high number of weak acid sites can lead to improved glucose conversion and product yield. mdpi.comresearchgate.netnih.gov For instance, the H-FAU(3) zeolite catalyst exhibited the highest conversion and yield for decyl glucoside. mdpi.comresearchgate.net In some direct glycosidation processes, glucose conversion rates can exceed 70%, and with subsequent reprocessing, can reach over 90%, even with reduced molar ratios of alcohol to glucose (e.g., 2:1). mdpi.com

Regioselective Synthesis Strategies for Dodecyl D-Glucoside Derivatives

Regioselective synthesis strategies are crucial for producing specific dodecyl D-glucoside derivatives by controlling the position at which the glycosidic bond is formed or other modifications occur on the glucose moiety. These strategies often rely on the judicious use of protecting groups to selectively activate or deactivate hydroxyl functionalities. universiteitleiden.nlrsc.org

For instance, the synthesis of dodecyl 6-amino-6-deoxy-α-D-glucopyranoside, a specific derivative, has been reported. researchgate.net Furthermore, the preparation of dodecyl deoxy glycosides, such as 2-, 3-, 4-deoxy, and 2,3- or 3,4-dideoxy glycosides, involves precise synthetic routes to achieve the desired regioselectivity. researchgate.net These methods often employ specific reagents and reaction conditions to ensure that deoxygenation or other modifications occur at predefined positions on the sugar ring. researchgate.netnih.gov

Enzymatic Synthesis Approaches

Enzymatic synthesis offers an attractive alternative to chemical methods, providing advantages such as high enantio- and regio-specificity, milder reaction conditions (typically near neutral pH, ambient temperature, and atmospheric pressure), and reduced environmental impact. d-nb.infojmb.or.kr

Glycosyltransferase-Mediated Synthesis of Dodecyl D-Glucoside

The enzymatic synthesis of dodecyl D-glucoside is primarily mediated by glycosyltransferases (EC 2.4) and glycoside hydrolases (EC 3.2.1), particularly β-glucosidases. smolecule.comatamanchemicals.comd-nb.infojmb.or.krscienceopen.com These enzymes catalyze the transfer of sugar moieties from a donor molecule to an acceptor, in this case, dodecanol, forming the glycosidic bond. scienceopen.com

Specific examples of enzymatic synthesis include:

The β-glucosidase from Candida molischiana 35M5N has been shown to catalyze the synthesis of dodecyl β-D-glucopyranoside. d-nb.info

Rhizopus stolonifera NRRL 1478 has been proposed for lauryl glucoside synthesis. nih.gov

Engineered Escherichia coli strains expressing specific UDP-glycosyltransferases, such as RO3G from Rhizopus delemar, have successfully synthesized this compound by transferring a sugar moiety from UDP-glucose to 1-dodecanol (B7769020). nih.govresearchgate.net

Cyclodextrin glucanotransferases (CGTase) are also capable of catalyzing the elongation process of alkyl glycosides, including dodecyl β-D-glucoside, through coupling reactions. nih.govnih.gov Mutations in CGTase enzymes have been shown to enhance their coupling activity for substrates like dodecyl maltoside, indicating potential for optimizing dodecyl D-glucoside synthesis. nih.gov

β-Glycosidase Catalysis in Transglycosylation and Reverse Hydrolysis Pathways

β-Glycosidases (EC 3.2.1.21) are enzymes that primarily catalyze the hydrolysis of glucoconjugates, releasing terminal β-D-glucose. acs.org However, under specific reaction conditions, these enzymes can also be employed for the in vitro synthesis of glycosides through transglycosylation and reverse hydrolysis pathways. d-nb.info A key advantage of using β-glycosidases is their ability to operate under mild conditions, including near-neutral pH, ambient temperature, and atmospheric pressure, while exhibiting high enantio- and regio-specificity. d-nb.info

The catalytic mechanism of retaining β-glycosidases involves a two-step process. First, the enzyme transfers a covalently bound glucose from a glucosyl-enzyme intermediate to a nucleophile. This nucleophile can be an alcohol, such as 1-dodecanol, or another sugar molecule, leading to the formation of a new glycosidic bond. d-nb.info

Several studies have demonstrated the efficacy of β-glycosidases in dodecyl D-glucoside synthesis:

Candida molischiana 35M5N β-glucosidase has been shown to catalyze the enzymatic synthesis of dodecyl β-D-glucopyranoside. d-nb.infonih.gov

The β-glucosidase from Pichia etchellsii has also been reported to produce dodecyl-β-D-glucoside. nih.gov

Research has also explored alcoholysis and reverse hydrolysis reactions in organic one-phase systems utilizing hyperthermophilic β-glycosidases. d-nb.info

The efficiency and yield of alkyl glycosides synthesized using glycosidases are influenced by various reaction parameters, including water activity, temperature, incubation time, pH of the reaction system, the nature of the substrate, and the specific enzyme source. d-nb.info

Biocatalytic Optimization for Enhanced Dodecyl D-Glucoside Production

Biocatalysis presents a promising avenue for the enhanced and sustainable production of dodecyl D-glucoside. atamanchemicals.com Significant efforts are directed towards optimizing biocatalytic processes, particularly through the use of microbial cell factories, to overcome the limitations of traditional synthesis methods. nih.gov

Computational workflows have been developed to identify and select suitable enzymes, such as C12 alcohol-active UDP-glycosyltransferases, which are crucial for the biosynthesis of this compound. nih.gov Genomic sequences from various microorganisms, including Candida, Pichia, Rhizopus, and Thermotoga, have been screened for their potential glycoside hydrolase or glycosyltransferase activities relevant to this compound synthesis. nih.gov

Whole-cell biocatalysis has demonstrated its potential by achieving high transglycosylation yields across a broad range of temperatures. nih.gov Furthermore, protein engineering techniques are being employed to modify β-glycosidases, aiming to reduce their hydrolytic activity while maintaining or enhancing their transglycosylation capabilities, thereby improving the selectivity and yield of the desired glucoside. lu.se

Green Chemistry Principles in Dodecyl D-Glucoside Production

The production of dodecyl D-glucoside aligns well with green chemistry principles due to its origins and the ongoing development of sustainable synthetic routes. As a mild, biodegradable non-ionic surfactant, dodecyl D-glucoside is inherently more environmentally friendly than many synthetic alternatives. atamanchemicals.com It is derived from renewable natural resources, specifically glucose and lauryl alcohol. atamanchemicals.com The increasing consumer demand for natural and sustainable ingredients is a significant driver for innovation in its production, pushing for greener methodologies. atamanchemicals.com

Development of Environmentally Benign Production Methods

The development of environmentally benign production methods for dodecyl D-glucoside is a key focus within green chemistry, aiming for more efficient, cost-effective, and scalable processes. atamanchemicals.com Enzymatic production, particularly using glycosidases, stands out as an attractive alternative to traditional chemical methods, which often necessitate the use of toxic catalysts, high pressures, and elevated temperatures, along with specialized environmental safety equipment. osti.gov

Direct glycosidation, whether catalyzed by acids or enzymes, is considered a "green" process, especially when utilizing natural and renewable sources for the raw materials. atamanchemicals.comcir-safety.org In industrial production, one-step processes are favored for their simplicity, as they eliminate the need for double alcohol exchange steps, resulting in purer products with minimal low-level alkyl polyglucosides. researchgate.net

An innovative eco-friendly approach involves the subcritical methanolysis of starch to produce methyl polyglucosides, followed by a transglycosidation reaction with 1-dodecanol to yield dodecyl polyglucosides. This method is advantageous because it bypasses the traditional reliance on glucose as a starting material and avoids the use of strong acid catalysts in the initial depolymerization of starch. acs.orgacs.org

Utilization of Renewable Resources in Dodecyl D-Glucoside Synthesis

A cornerstone of green chemistry in dodecyl D-glucoside synthesis is the utilization of renewable resources. Dodecyl D-glucoside is inherently derived from bio-based feedstocks such as glucose, which can be sourced from corn or potatoes, and lauryl alcohol, typically obtained from coconut oil or palm kernel oil. atamanchemicals.comcir-safety.orgatamanchemicals.com

Alkyl polyglucosides (APGs), including dodecyl D-glucoside, are synthesized through aldolization reactions involving glucose and fatty alcohols. These raw materials are widely available, renewable, and environmentally friendly. researchgate.net The synthesis of alkyl glycosides from such renewable resources holds significant importance for future energy development and resource utilization. scirp.org

Beyond direct glucose and fatty alcohol feedstocks, research explores the use of starch as a renewable resource. Starch can undergo subcritical methanolysis to yield methyl polyglucosides, which are subsequently transglycosidated with 1-dodecanol to produce dodecyl polyglucosides. acs.orgacs.org Furthermore, bio-based surfactants derived from monosaccharides found in sugar beet pulp have also demonstrated promising applications, highlighting the diverse range of renewable resources that can be leveraged for glucoside synthesis. acs.org

Reaction Optimization and Scalability Studies

Optimizing the synthesis of dodecyl D-glucoside involves a careful consideration of catalyst systems and reaction conditions to enhance yield, purity, and scalability.

Influence of Catalyst Systems and Reaction Conditions on Dodecyl D-Glucoside Synthesis

The glycosylation reaction, which forms dodecyl D-glucoside from lauryl alcohol and glucose, can be catalyzed by either acid or enzyme systems. atamanchemicals.com

Acid Catalysis: Acid-catalyzed direct glucosidation is a common method. Studies have investigated the impact of various parameters on the synthesis of alkyl polyglucosides (APGs), including dodecyl polyglucoside (APG-12).

Table 1: Optimized Reaction Conditions for Dodecyl Polyglucoside (APG-12) Synthesis (Acid Catalysis)

| Parameter | Optimal Condition (Study 1 researchgate.net) | Optimal Condition (Study 2 scirp.org) |

| Mole Ratio (Lauryl Alcohol:Glucose) | 6:1 | 7:1 |

| Catalyst Type | P-toluenesulfonic acid | P-toluenesulfonic & phosphoric acid (binary) |

| Catalyst Dosage | 0.008:1 (mass ratio to glucose) | 1.3% (of total mass) |

| Reaction Temperature | 120°C | 115°C |

| Reaction Pressure | 5.0 kPa | 3-4 kPa |

Note: High temperatures (e.g., 125°C) can lead to glucose carbonization, resulting in reduced product yield. scirp.org

Zeolite catalysts, such as H-FAU zeolite, have also shown high catalytic activity in direct glucosidation. The conversion and yield of decyl glucoside, a similar alkyl glucoside, were observed to increase with a higher number of weak acid sites in the catalyst. mdpi.com

Enzyme Catalysis: Enzymatic synthesis using β-glycosidases is another important route. The yield of alkyl glycosides in these processes is significantly influenced by several reaction parameters:

Water Activity (aw): This is a critical factor. For instance, almond β-glucosidase requires an aw of 0.4-0.5 for catalyzing transglycosylation with short-chain alcohols (C3) and 0.67-0.8 for higher-chain alcohols (C8). osti.gov Pichia etchellsii β-glucosidase, when used in a whole-cell production system for octyl-glucoside, requires high water activity. osti.gov

Temperature: The optimal temperature for enzymatic reactions varies depending on the enzyme source. d-nb.info

Incubation Time: Reaction duration plays a role in maximizing product formation. d-nb.info

pH of the Reaction System: Enzymes typically have an optimal pH range for activity. β-Glycosidases often operate at near-neutral pH. d-nb.info

Nature of the Substrate and Source of Enzyme: The specific alcohol and sugar substrates, as well as the origin of the enzyme, impact the reaction efficiency and product profile. d-nb.info

Scalability Studies: The scalability of dodecyl D-glucoside production is a crucial aspect for industrial implementation. Advances in biocatalysis and the application of green chemistry principles are contributing to more efficient and environmentally friendly production methods that can be scaled up effectively. atamanchemicals.com One-step synthesis processes, particularly in industrial settings, are favored due to their simplicity and potential for high throughput. researchgate.net

Table 2: Comparison of Catalysis Types for Dodecyl D-Glucoside Synthesis

| Feature | Acid Catalysis | Enzyme Catalysis |

| Catalysts | P-toluenesulfonic acid, phosphoric acid, zeolites | β-Glycosidases (e.g., from Candida, Pichia) |

| Reaction Conditions | Higher temperatures, specific pressures | Near-neutral pH, ambient temperature, atmospheric pressure |

| By-products | Can lead to complex isomer mixtures | Minimizes side reactions, no anomer mixtures (for specific enzymes) google.com |

| Environmental Impact | Can involve aggressive reagents | Environmentally benign, less waste |

| Scalability | Well-established industrial methods | Advances in biocatalysis for enhanced scalability atamanchemicals.com |

Process Efficiency and Yield Enhancement in Dodecyl D-Glucoside Synthesis

Optimizing reaction conditions is crucial for enhancing the efficiency and yield of dodecyl D-glucoside synthesis. Key parameters that influence the process include temperature, molar ratios of reactants, catalyst type and concentration, and reaction time.

Factors Affecting Yield and Efficiency

Temperature : Reaction temperature significantly impacts both enzymatic activity and substrate solubility in enzymatic syntheses mdpi.com. For chemical condensation, elevated temperatures (e.g., 80-130 °C for direct glucosidation) are typically required google.com. However, excessively high temperatures can lead to unwanted side reactions or degradation. For instance, in one study, a reaction temperature of 80 °C resulted in a glucose conversion efficiency of 60% due to incomplete glucose dissolution, while higher temperatures could be more effective mdpi.com.

Molar Ratios : The molar ratio of fatty alcohol (dodecanol) to glucose is a critical factor. For the synthesis of dodecyl polyglucoside using p-toluenesulfonic acid as a catalyst, an optimal mole ratio of lauryl alcohol to glucose was found to be 6:1 researchgate.net. Another study reported a suitable mole ratio of catalyst to glucose to n-dodecanol as 0.015:1:4, achieving a yield of approximately 84% researchgate.net.

Catalyst Type and Concentration : The choice and concentration of the catalyst play a vital role. For chemical synthesis, strong acid catalysts like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are commonly used researchgate.netgoogle.comgoogle.com. Zeolite catalysts have also been explored, with H-FAU(3) zeolite showing high conversion and yield for decyl glucoside, and catalytic activities generally increasing with the amount of acid sites mdpi.com. For enzymatic reactions, the type and concentration of the enzyme are paramount. For example, specific β-glucosidases from Candida molischiana have been used for dodecyl β-D-glucopyranoside synthesis d-nb.infofao.org.

Reaction Time and Pressure : Reaction time is another important parameter. For a direct method synthesis of n-dodecyl glucoside, a reaction time of 4 hours was found suitable researchgate.net. Reduced pressure (e.g., 4 kPa or vacuum distillation) can be employed to remove water of reaction, which helps to drive the condensation forward and improve conversion efficiency researchgate.netgoogle.comgoogle.com.

Solvent Systems : In enzymatic syntheses, the choice of solvent or co-solvent can influence substrate solubility and enzyme activity. For instance, the addition of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent has been shown to improve enzymatic reaction yields by increasing glucose solubility, though it can complicate purification mdpi.com.

Research Findings on Yields

Research has demonstrated varying yields depending on the synthetic method and optimized conditions.

| Synthesis Method | Catalyst / Enzyme | Key Conditions | Reported Yield (%) | Reference |

| Chemical (Direct) | p-Toluenesulfonic acid | Lauryl alcohol:Glucose = 6:1 (molar ratio), Catalyst:Glucose = 0.008:1 (mass ratio), 120 °C, 5.0 kPa | Not explicitly stated for dodecyl polyglucoside, but conditions optimized for it | researchgate.net |

| Chemical (Direct) | Acid catalyst (general) | Glucose:Dodecanol:Catalyst = 1:4:0.015 (molar ratio), 110 °C, 4 kPa, 4 h | ~84 | researchgate.net |

| Enzymatic (Reverse Hydrolysis) | β-Glycosidases (e.g., from Candida molischiana) | Low aqueous systems | 17-26 (for higher chain alkyl glucosides) | d-nb.info |

| Enzymatic (Reflux method) | Amyloglucosidase | pH 5.0, 68 °C, 50 eq. alcohol, 50% w/w glucose, 0.04 mM buffer | 36 (for Lauryl-D-glucoside) | |

| Chemical (Zeolite Catalysts) | H-FAU(3) zeolite (for decyl glucoside) | Conversion > 70%, yield > 60% (for decyl glucosides) | >60 (for decyl glucosides) | mdpi.com |

Note: Some studies refer to "this compound" or "alkyl polyglucoside" which includes dodecyl D-glucoside as a component or a specific chain length within the mixture.

Strategies for Industrial Scale-Up of Dodecyl D-Glucoside Production

Scaling up dodecyl D-glucoside production for industrial applications involves addressing challenges related to reaction efficiency, cost-effectiveness, and product purity.

Key Strategies for Scale-Up

Direct Glucosidation with Process Optimization : The direct glucosidation method, due to its relative simplicity, is a primary candidate for industrial production google.comgoogle.com. Industrial processes aim to optimize conditions to ensure high conversion rates and minimize by-product formation. This includes careful control of reaction temperature, pressure (e.g., vacuum flashing to remove water), and reactant ratios google.com. The use of liquid glucose instead of solid glucose can transform the reaction from solid-liquid to liquid-liquid, significantly improving reaction speed and yield, and simplifying process control google.com.

Enzymatic Production with Immobilized Enzymes : While enzymatic methods offer advantages in mildness and selectivity, the recovery and removal of enzymes after reaction can be a challenge for industrial production nii.ac.jp. Immobilized enzymes provide a solution by allowing for easier separation and reuse of the biocatalyst, making enzymatic processes more viable for large-scale manufacturing nii.ac.jp. This approach can also improve enzyme stability and operational efficiency.

Continuous Processes : Industrial scale-up often benefits from continuous production processes rather than batch methods. Continuous removal of water of reaction, for example, through vacuum distillation, is a preferred procedure in industrial settings to maintain reaction equilibrium and efficiency google.com.

Purification and Quality Control : Post-synthesis purification is critical to achieve the high purity levels required for cosmetic and personal care applications smolecule.com. Industrial strategies include efficient purification techniques such as crystallization or chromatography, along with robust quality control measures, to ensure the final product meets specifications smolecule.com.

The demand for natural and sustainable ingredients continues to drive innovation in dodecyl D-glucoside production, with future research focusing on optimizing synthesis through advancements in biocatalysis and green chemistry to further lower costs and increase scalability atamanchemicals.com.

Supramolecular Chemistry and Interfacial Phenomena of Dodecyl D Glucoside

Interfacial Adsorption and Surface Activity

Emulsification Properties and Stability of Dodecyl D-Glucoside Formulations

Dodecyl D-glucoside is highly valued for its excellent emulsifying and solubilizing properties wikipedia.org. It plays a crucial role in enhancing the texture and stability of emulsions, particularly in personal care products such as shampoos and body washes wikipedia.orgnih.gov. Its unique structure allows it to effectively reduce surface tension, which is beneficial for stabilizing formulations wikipedia.org. In the food industry, it serves as an emulsifier to help stabilize food products, ensuring consistent texture and preventing separation in items like sauces and dressings wikipedia.org. Furthermore, in pharmaceutical applications, Dodecyl D-glucoside can be incorporated as an excipient or stabilizer due to its emulsifying capabilities chemicalbook.com. It is known to produce an abundant and stable foam, making it ideal for various cleansing preparations indiamart.com.

Phase Behavior in Multicomponent Systems

The phase behavior of Dodecyl D-glucoside in multicomponent systems is critical to understanding its applications and performance. This includes its thermotropic and lyotropic liquid crystalline properties, as well as its behavior in Phase Inversion Temperature (PIT) studies.

Thermotropic and Lyotropic Liquid Crystalline Phase Behavior of Dodecyl D-Glucoside

The thermotropic and lyotropic liquid crystalline properties of dodecyl glucopyranoside surfactants have been extensively investigated, particularly focusing on the impact of "branching" or the positional attachment of the glucopyranoside headgroup along the alkyl chain atamanchemicals.comwikidata.orgnih.gov. The introduction of branching significantly influences the packing of molecules into crystals and liquid crystalline structures, thereby affecting thermotropic properties and surfactant/water binary phase diagrams atamanchemicals.comwikidata.org.

Research indicates that attaching the headgroup at the terminal carbon (1-isomer) or at carbon 2 does not substantially alter the surfactant's behavior atamanchemicals.comwikidata.org. However, attachment at carbons 3, 4, 5, or 6 leads to distinctly different behavior compared to the 1- or 2-isomers atamanchemicals.comwikidata.org. The 1-isomer typically exhibits the highest liquid crystal to isotropic melt transition temperature, which sequentially decreases as the headgroup becomes more centrally located along the alkyl chain atamanchemicals.com. This suggests reduced cohesive intermolecular forces in secondary dodecyl β-D-glucosides due to a shorter effective chain length and less efficient packing in the liquid crystalline state atamanchemicals.com.

In lyotropic systems, Dodecyl D-glucoside and similar alkyl glucosides can form various liquid crystalline phases depending on concentration and temperature. Studies on related glycolipids, such as 2-hexyl-decyl-β-D-glucoside, have shown the formation of inverse hexagonal (H2) phases thermotropically and inverse bicontinuous cubic (V2) phases (space groups Ia3d and Pn3m) upon hydration at different concentration ranges thegoodscentscompany.com. For 4-alkoxyphenyl β-D-glucopyranosides, hexagonal, cubic, and lamellar phases have been observed in lyotropic behavior for compounds with longer alkoxy chains sarchemlabs.com.

Phase Inversion Temperature (PIT) Studies in Dodecyl D-Glucoside Systems

The Phase Inversion Temperature (PIT) is a critical parameter for nonionic surfactant systems, representing the temperature at which an emulsion inverts from oil-in-water (O/W) to water-in-oil (W/O) fishersci.cauni.lufishersci.ca. This inversion occurs as the non-ionic surfactant, initially water-soluble, becomes more oil-soluble with increasing temperature, leading to a reversal in micelle formation within a three-phase equilibrium region fishersci.ca.

For dodecyl β-glucoside, the PIT has been determined in specific oil-water systems. For instance, in a system with cyclohexane (B81311) as the oil phase, the PIT for dodecyl β-glucoside is approximately 47 °C fishersci.ca. The presence of electrolytes, such as sodium chloride (NaCl), has been shown to lower the PIT in such systems fishersci.ca. This effect is attributed to the "salting out" of the decyl chain and the "salting in" of the glucoside moiety, influencing the surfactant's chemical potential in the aqueous solution fishersci.ca.

Table 1: Phase Inversion Temperature (PIT) of Dodecyl β-Glucoside

| System Composition | PIT (°C) | Effect of NaCl | Reference |

| Dodecyl β-Glucoside / Cyclohexane / Water | 47 | Lowers PIT | fishersci.ca |

Interactions with Other Surfactants

The performance of Dodecyl D-glucoside can be significantly altered when combined with other surfactants, leading to synergistic or antagonistic effects and influencing co-micellization and interfacial interactions.

Synergistic and Antagonistic Effects in Mixed Surfactant Systems Containing Dodecyl D-Glucoside

Mixed surfactant systems often exhibit enhanced properties compared to single surfactants due to synergistic or antagonistic interactions atamankimya.comnih.gov. When Dodecyl D-glucoside, a nonionic sugar-based surfactant, is mixed with ionic surfactants, synergistic effects are frequently observed. For example, mixtures of Dodecyl D-glucoside with anionic amino acid-based surfactants, such as dodecyl glutamate, dodecyl glycinate, and dodecyl sarcosinate, have shown synergistic behavior atamankimya.com. This synergism is indicated by a reduction in surface tension and lower critical micelle concentrations (CMCs) for the mixed systems compared to the individual components atamankimya.com. Systems containing dodecyl glutamate, in particular, demonstrated emulsification capacity even in the presence of calcium chloride concentrations similar to seawater atamankimya.com.

Similarly, studies involving nonionic dodecyl polyglucoside surfactants mixed with cationic amphiphiles like cetyl trimethyl ammonium (B1175870) bromide have revealed synergistic effects in both mixed micelle and monolayer formation . Negative interaction parameters (βm and βσ) and activity coefficients less than unity indicate this synergism and the stability of the mixed micelles . The enhanced wetting and foaming properties of these mixed surfactant systems further highlight the benefits of such combinations .

Co-micellization and Interfacial Interactions with Ionic and Nonionic Amphiphiles

Dodecyl D-glucoside readily co-micellizes with various ionic and nonionic amphiphiles, leading to modified aggregation behavior and interfacial properties. In mixed systems with cationic surfactants such as didecyldimethylammonium chloride (DDAC), lower critical micelle concentrations (CMCs) and minimum molecular area (A min) values have been observed nih.gov. The interaction between monomers in these mixtures can be quantified by interaction parameters, where negative values indicate synergistic effects in both mixed micelle and monolayer formation nih.gov.

The strength of interaction in mixed micelle formation varies depending on the specific amphiphiles involved. For instance, in mixtures of glycoside-based surfactants with DDAC, the interaction strength in mixed micelle formation increases in the order: nonionic dodecyl ethoxy glycoside (AEG)/DDAC < anionic disodium (B8443419) dodecyl ethoxy glycoside citrate (B86180) (AEG-EC)/DDAC < nonionic decyl glycoside (APG)/DDAC nih.gov. This suggests that the nonionic nature of Dodecyl D-glucoside facilitates strong interactions with ionic counterparts.

Interfacial interactions are also significantly affected by co-micellization. The improved alignment of ionic and nonionic biosurfactants at interfaces and surfaces contributes to enhanced surface tension reduction and emulsification stability atamankimya.com. The properties of mixed micelles, including their composition and stability, are crucial for designing surfactant systems with desired characteristics, allowing for favorable adjustments in ionic strength, pH, and viscosity .

Biophysical Investigations of Dodecyl D Glucoside Interactions

Interactions with Biological Membranes and Lipid Systems

Integration of Dodecyl D-Glucoside into Liposomal and Nanodisc Systems

Dodecyl D-glucoside, often referred to as dodecyl β-D-glucopyranoside, plays a significant role in the preparation and study of liposomal and nanodisc systems, particularly for the reconstitution and analysis of membrane proteins. cymitquimica.comsmolecule.com Liposomes and nanodiscs serve as crucial model membrane systems for investigating the structure and function of integral membrane proteins (IMPs) in a more native-like lipid bilayer environment compared to detergent micelles alone. sigmaaldrich.comnih.govmdpi.com

DDG, as a mild non-ionic detergent, is effective in solubilizing membrane proteins while preserving their native state and activity. cymitquimica.comsmolecule.comcreative-biolabs.com This property is essential for the subsequent reconstitution of these proteins into liposomes or nanodiscs. The process typically involves mixing the detergent-solubilized membrane protein with lipids and a membrane scaffold protein (MSP) in a detergent solution. The detergent is then removed, often by dialysis or adsorption to hydrophobic beads, prompting the self-assembly of the protein and lipids into discoidal bilayers (nanodiscs) or vesicular structures (liposomes). sigmaaldrich.comnih.govmemtein.comnih.govd-nb.info

While other detergents like n-dodecyl-β-D-maltoside (DDM) are also widely used for membrane protein solubilization and reconstitution into nanodiscs, DDG's specific properties can be advantageous. memtein.comnih.govnih.gov Glucoside detergents, including DDG, are known to form smaller protein-detergent complexes (PDCs) compared to maltoside detergents, which can be beneficial for structural studies via techniques like X-ray crystallography, NMR spectroscopy, and single particle cryo-EM. nih.gov However, some proteins encapsulated by glucoside detergents might exhibit insufficient stability for isolation or structure elucidation. nih.gov

The integration of DDG into these systems is also observed in enzymatic processes. For instance, the enzymatic hydrolysis of dodecyl-β-D-maltoside (DM) to dodecyl-β-D-glucoside (DG) can lead to the formation of dipalmitoylphosphatidylcholine (DPPC)-based vesicles from DPPC-DM mixed micelles. This highlights DDG's involvement in modulating membrane structures. acs.org

Table 1: Role of Dodecyl D-Glucoside in Membrane Protein Systems

| System Type | Role of Dodecyl D-Glucoside (DDG) | Key Characteristics |

| Liposomes | Solubilization of membrane proteins for reconstitution; modulation of membrane structure. smolecule.comnih.govd-nb.infoacs.org | Enables insertion of IMPs into lipid bilayers; can influence membrane fluidity and permeability. smolecule.comsmolecule.com |

| Nanodiscs | Solubilization of membrane proteins for reconstitution into nanodiscs. smolecule.comsigmaaldrich.comnih.govmemtein.com | Facilitates formation of stable, soluble nanoscale membrane assemblies for structural and functional studies. sigmaaldrich.comnih.gov |

Modulation of Enzyme Activity

Dodecyl D-glucoside can significantly modulate the activity and stability of various enzymes, primarily due to its surfactant properties and its ability to interact with proteins and their surrounding environments. smolecule.com

Activation and Inhibition Kinetics of Enzymes in the Presence of Dodecyl D-Glucoside

The effect of Dodecyl D-glucoside on enzyme kinetics can vary, leading to either activation or inhibition depending on the specific enzyme, its concentration, and the experimental conditions. smolecule.comnih.gov For instance, alkyl β-D-glucopyranosides, including dodecyl β-D-glucopyranoside, have been studied for their effects on glucosyltransferase activity. Apparent Km values for various alkyl β-D-glucopyranosides were observed to decrease with increasing alkyl chain length, with dodecyl β-D-glucopyranoside showing a Km of approximately 20 x 10-6 M for chenodeoxycholic acid conjugation. pnas.org

In contrast, dodecyl-beta-glucosides have been reported as linear-mixed-type inhibitors of human lysosomal beta-glucosidase, affecting the hydrolysis of substrates like glucosyl ceramide and 4-methylumbelliferyl-beta-D-glucoside. nih.gov This inhibition was observed only in the presence of negatively charged lipids like taurocholate or phosphatidylserine. nih.gov The competitive component of inhibition for alkyl beta-glucosides decreased with increasing alkyl chain length, while the noncompetitive component was nearly identical for different alkyl beta-glucosides and decreased with increasing concentrations of taurocholate or phosphatidylserine. nih.gov This suggests that alkyl beta-glucosides interact with different binding sites on the enzyme than these lipids. nih.gov

While dodecyl maltoside, a related alkyl glycoside, has been found to be a potent activator of purified beef and Neurospora cytochrome oxidase, giving significantly higher activities than octyl glucoside and other commercial detergents, direct activation kinetics for dodecyl D-glucoside on specific enzymes are less extensively detailed in the provided search results. nih.govresearchgate.net However, the general principle that detergents can influence enzyme activity by affecting their aggregation state or intrinsic activity is well-established. nih.govresearchgate.net

Table 2: Examples of Dodecyl D-Glucoside's Modulatory Effects on Enzyme Activity

| Enzyme Type / Reaction | Effect of Dodecyl D-Glucoside (or related alkyl glucosides) | Kinetic Observation | Reference |

| Glucosyltransferase | Activation (as a donor substrate) | Apparent Km decreases with increasing alkyl chain length (e.g., 20 x 10-6 M for dodecyl β-D-glucopyranoside). pnas.org | pnas.org |

| Human Lysosomal β-Glucosidase | Linear-mixed-type inhibition (in presence of specific lipids) | Competitive component decreased with increasing alkyl chain length; noncompetitive component unaffected by alkyl chain length but decreased by lipid concentration. nih.gov | nih.gov |

Stabilization of Enzymes by Dodecyl D-Glucoside in Aqueous Solutions

Dodecyl D-glucoside is recognized for its ability to stabilize enzymes, particularly membrane-bound proteins, in aqueous solutions. smolecule.comcreative-biolabs.com As a mild non-ionic detergent, it can solubilize membrane proteins without causing denaturation, thereby maintaining their structural integrity and functional activity. smolecule.com This is crucial for studying these proteins in a soluble form outside their native membrane environment.

Glucoside detergents, in general, are highly regarded for membrane protein work because they are mild and non-denaturing. moleculardimensions.com They primarily disrupt protein-lipid and lipid-lipid interactions rather than protein-protein interactions, which helps in preserving the enzyme's native structure. moleculardimensions.com They are micelle-producing detergents that are effective for extracting, maintaining stability, and enabling solubility for structural studies of large macromolecules. moleculardimensions.com The sugar moiety of DDG acts as a polar headgroup, contributing to its ability to stabilize these macromolecules. moleculardimensions.com

The stabilization effect is particularly important for enzymes that are sensitive to their environment and prone to denaturation or aggregation in the absence of a suitable stabilizing agent. DDG's capacity to form micelles above its critical micelle concentration (CMC) allows it to create a mimic environment for cell membranes, which is beneficial for maintaining the stability and function of membrane proteins. cymitquimica.comsmolecule.commedchemexpress.com

Effects on Cellular Integrity and Permeability

Dodecyl D-glucoside interacts with cell membranes, influencing their integrity and permeability, which makes it useful in various cellular processes and research applications. smolecule.comsmolecule.com

Dodecyl D-Glucoside in Cell Lysis and Extraction Processes

Dodecyl D-glucoside is a commonly used non-ionic surfactant in cell lysis and extraction processes, particularly for membrane proteins. cymitquimica.comsmolecule.com Its mild nature allows for the effective solubilization of membrane proteins and lipids from cellular membranes without causing severe denaturation, which is often a concern with harsher detergents. cymitquimica.comsmolecule.com

In biotechnology, DDG is utilized in cell lysis buffers for the extraction and purification of proteins. smolecule.com It facilitates the disruption of cell membranes, releasing intracellular components, while preserving the native structure and function of the extracted proteins. cymitquimica.comsmolecule.com This makes it a valuable tool for isolating crucial components of cellular function, such as ion channels, transporters, and receptors, which are often difficult to purify due to their hydrophobic nature. smolecule.com

The ability of DDG to form micelles above its critical micelle concentration (CMC) is fundamental to its role in solubilization. cymitquimica.commedchemexpress.com These micelles can encapsulate hydrophobic membrane proteins, allowing them to be maintained in a soluble and stable state in aqueous solutions for further study and analysis. smolecule.com

Mechanisms of Enhanced Cellular Uptake Induced by Dodecyl D-Glucoside

Dodecyl D-glucoside has been investigated for its potential to enhance cellular uptake of various compounds, including drugs. smolecule.comsmolecule.com Its interaction with cell membranes can alter membrane fluidity and permeability, which may facilitate the entry of other molecules into cells. smolecule.com

The primary mechanism of DDG's action in enhancing cellular uptake lies in its amphiphilic nature, which allows it to interact with biological membranes. smolecule.com Studies indicate that it can influence membrane integrity and permeability. smolecule.comsmolecule.com For instance, related alkyl glycosides have been shown to change the permeability of cell membranes, with some increasing it by 30-40% in certain bacterial strains. researchgate.net This effect is attributed to direct interaction with the skin barrier, leading to a decrease in lipid chain order within the stratum corneum, which can reversibly enhance transdermal and topical drug delivery. nih.gov

DDG can self-assemble into micelles, which can encapsulate and deliver hydrophobic drugs or other molecules into cells. smolecule.com This property makes DDG a potential tool in drug delivery research, as it can improve the solubility and bioavailability of poorly soluble drugs. smolecule.com

Table 3: Effects of Dodecyl D-Glucoside on Cellular Integrity and Permeability

| Effect | Mechanism / Observation | Application / Significance | Reference |

| Cell Lysis & Extraction | Solubilizes membrane proteins without denaturation; forms micelles to encapsulate hydrophobic proteins. cymitquimica.comsmolecule.com | Essential for purifying and studying membrane proteins (e.g., ion channels, transporters, receptors). smolecule.com | cymitquimica.comsmolecule.com |

| Enhanced Cellular Uptake | Alters membrane fluidity and permeability; interacts with skin barrier lipids, decreasing lipid chain order. smolecule.comnih.gov | Potential for improving solubility and bioavailability of hydrophobic drugs; enhances transdermal/topical drug delivery. smolecule.comsmolecule.comnih.gov | smolecule.comsmolecule.comnih.gov |

Exploration of Novel Antimicrobial Pathways (e.g., Ribosome Action, RNA Degradation)

Dodecyl D-glucoside and its derivatives, particularly dodecyl deoxyglycosides, primarily exert their antimicrobial effects through membrane disruption rather than direct targeting of intracellular processes like ribosome action or RNA degradation. Research indicates that these compounds exhibit bactericidal activity against Gram-positive strains by interfering with their cell membranes. This mechanism is particularly pronounced in membranes enriched with phosphatidylethanolamine (B1630911) (PE), where dodecyl deoxyglycosides induce a reorganization of the phospholipid matrix into a hexagonal phase, leading to membrane disruption nih.govnih.govresearchgate.net.

While effective against Gram-positive bacteria, the inherent inability of these membrane-disrupting dodecyl deoxyglycosides to readily penetrate the outer membrane (OM) of Gram-negative bacteria limits their standalone efficacy against such challenging pathogens nih.govresearchgate.net. However, a significant advancement in their application involves combination therapy. When co-administered with polymyxins, which act as adjuvants to enhance OM permeability, dodecyl deoxyglycosides demonstrate potent antimicrobial activity against multidrug-resistant Gram-negative bacteria. This includes critical priority pathogens such as carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacteriaceae (CRE) nih.govresearchgate.net. This synergistic approach suggests that polymyxins facilitate the entry of the deoxyglycosides, allowing them to exert their membrane-disrupting effects on the inner membrane, thereby broadening their antimicrobial spectrum nih.gov.

Role of Glycone Deoxygenation Pattern on Dodecyl D-Glucoside Bioactivity

Specifically, deoxygenation at the 6-position of the sugar unit has been identified as crucial for increasing the compound's aggregation properties over its adsorption, which is a prerequisite for enhanced antimicrobial activity researchgate.net. This modification leads to a decrease in the critical micelle concentration (CMC) and an increase in adsorption efficiency (pC20), promoting more effective aggregation researchgate.net.

Furthermore, specific deoxygenation patterns have demonstrated varying degrees of antimicrobial potency:

These findings indicate that precise modifications to the glycone deoxygenation pattern can fine-tune the antimicrobial spectrum and potency of dodecyl D-glucoside derivatives.

Structure-Activity Relationships in Biological Contexts

The biological activities of dodecyl D-glucoside and its derivatives are profoundly influenced by their structural features, including the alkyl chain length, anomeric configuration, and the stereochemistry of the carbohydrate unit. Understanding these structure-activity relationships (SAR) is crucial for the rational design of compounds with enhanced performance.

Impact of Alkyl Chain Length and Anomeric Configuration on Biological Activity

Alkyl Chain Length: The length of the alkyl chain directly impacts the surface activity and antimicrobial potency of dodecyl D-glucoside derivatives. The presence of the dodecyl (C12) chain is a significant determinant of bioactivity, particularly for 2,6-dideoxy glycosides . Generally, the antimicrobial efficacy of alkyl glycosides increases with increasing alkyl chain length, often reaching an optimal balance of hydrophobicity and solubility around 12 carbon atoms d-nb.infomdpi.comacs.orgmdpi.comresearchgate.net. For instance, a surfactant with a 12-carbon alkyl chain demonstrated superior efficiency compared to one with 10 carbons mdpi.com. Similarly, dodecyl derivatives have consistently shown greater potency than their decylated (C10) analogs against various bacterial strains, such as Paenibacillus larvae mdpi.com. Conversely, compounds with shorter alkyl chains (e.g., C2-C4) typically exhibit weaker antimicrobial activity acs.org.

This relationship is also linked to the compounds' physical properties. Longer alkyl chains promote aggregation more efficiently than adsorption, leading to a decrease in the critical micelle concentration (CMC) d-nb.inforesearchgate.net. This enhanced aggregation is often associated with increased membrane disruption capabilities, which is a key mechanism of action for these compounds.

Anomeric Configuration: The anomeric configuration (α or β) of the sugar moiety plays a pivotal role in modulating the antimicrobial activity of alkyl deoxy-hexopyranosides, particularly against Bacillus species ulisboa.pt. For example, the dodecyl α-D-glycoside (compound 16) has demonstrated superior inhibitory effects against Bacillus cereus, even outperforming the reference antibiotic chloramphenicol (B1208) at equivalent concentrations . This compound also exhibited significant growth inhibition against Bacillus subtilis, Enterococcus faecalis, and Listeria monocytogenes . In stark contrast, the corresponding β-anomers were often found to be completely inactive against Bacillus species, highlighting the critical importance of the α-anomeric configuration for activity against these bacteria . The α-anomeric configuration, in conjunction with the 2,6-dideoxygenation pattern, has been identified as essential for antibacterial activity against Bacillus species, with the L-configuration further enhancing this activity, particularly towards Bacillus anthracis ulisboa.pt. Interestingly, β-anomers generally exhibit higher solubility compared to their α-anomeric counterparts .

Table 1: Impact of Alkyl Chain Length and Anomeric Configuration on Antimicrobial Activity

| Alkyl Chain Length | Anomeric Configuration | Observed Effect on Antimicrobial Activity | Reference |

|---|---|---|---|

| Dodecyl (C12) | N/A | Determinant for bioactivity; generally higher potency than shorter chains. | mdpi.comacs.orgmdpi.com |

| C10 | N/A | Less efficient than C12. | mdpi.commdpi.com |

| C2-C4 | N/A | Weaker antimicrobial activity. | acs.org |

| N/A | α-D | Essential for activity against Bacillus species; higher inhibition diameters. | ulisboa.pt |

| N/A | β-D | Often inactive against Bacillus species; generally higher solubility. | |

| N/A | α-L | Enhances activity, particularly against Bacillus anthracis. | ulisboa.pt |

Stereochemical Influence of the Carbohydrate Unit on Dodecyl D-Glucoside Bioactivity

However, some stereochemical aspects appear to have less impact. Research indicates that the relative configuration at C-3 and C-4 of hexopyranosides does not significantly influence their bioactivity nih.gov. Comparative studies on the physical properties of aqueous solutions of alkyl glucosides and mannosides further emphasize that the stereochemistry of the sugar unit is important for hydrophobic hydration and interactions, which are fundamental to their membrane-disrupting mechanism cdnsciencepub.com.

Rational Design of Dodecyl D-Glucoside Modifications for Enhanced Biological Performance

Rational design principles are applied to modify dodecyl D-glucoside and its analogs to enhance their biological performance, primarily focusing on improving antimicrobial efficacy and broadening their spectrum of activity. These strategies involve targeted alterations to the compound's structure based on established structure-activity relationships.

Key areas of modification for enhanced performance include:

The field also benefits from advanced methodologies such as "glycorandomization." This innovative approach utilizes enzymatic modifications of glycosides, employing natural and mutant glycosyltransferases with altered specificities, to generate diverse glycoside libraries. This method provides new avenues for preparing optimized or entirely novel glycoside antibiotics by allowing for the tailored design of the glycone part to improve activity and targeting oup.com. Furthermore, chemical modifications of microbially produced sophorosides, including variations in alkyl chain lengths and the creation of cationic derivatives like quaternary ammonium (B1175870) salts, have demonstrated the ability to fine-tune antimicrobial activity nih.gov.

Table 2: Rational Design Strategies and Their Impact on Dodecyl D-Glucoside Bioactivity

| Modification Strategy | Specific Alteration/Example | Impact on Biological Performance | Reference |

|---|---|---|---|

| Glycone Deoxygenation | 2,6-dideoxygenation | Enhanced activity against Gram-positive bacteria (e.g., Bacillus spp., E. faecalis, L. monocytogenes). | researchgate.netulisboa.pt |

| 4,6-dideoxygenation | Potent antimicrobial activity; lower MICs; promising against Gram-negative bacteria (with permeabilizers). | nih.govnih.govresearchgate.net | |

| Alkyl Chain & Linkage | C12 alkyl chain | Optimal antimicrobial efficacy. | mdpi.comacs.orgmdpi.com |

| C-C glycosidic bond | Improved bioactive profile for D-series. | nih.govnih.gov | |

| Thioglycosides (C-S linkage) | More efficient antimicrobial agents than O-glycosides/sulfones. | mdpi.com | |

| Anomeric Configuration | α-anomer | Essential for activity against Bacillus species. | ulisboa.pt |

| Aggregation Control | Promote aggregation (e.g., 6-deoxygenation) | Key for antimicrobial activity via membrane disruption. | researchgate.net |

| Glycorandomization | Enzymatic modification | Creation of diverse glycoside libraries for optimized/novel antibiotics. | oup.com |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| Dodecyl D-glucoside | 10893439 |

| Dodecyl β-D-glucopyranoside | 93321 |

| Methyl α-D-glucopyranoside | 7568545 |

| Methyl β-D-glucopyranoside | 445238 |

| Decyl glucoside | 62142 |

| Chloramphenicol | 5959 |

| Colistin | 5352823 |

| Lauric acid | 307 |

| Monolaurin | 14115 |

| 10-hydroxy-2-decenoic acid | 5283792 |

| Sebacic acid | 10006 |

Biological Activities and Mechanisms of Dodecyl D Glucoside

Mechanistic Studies of Antimicrobial Action

Exploration of Novel Antimicrobial Pathways (e.g., Ribosome Action, RNA Degradation)

Dodecyl D-glucoside and its derivatives, particularly dodecyl deoxyglycosides, primarily exert their antimicrobial effects through membrane disruption rather than direct targeting of intracellular processes like ribosome action or RNA degradation. Research indicates that these compounds exhibit bactericidal activity against Gram-positive strains by interfering with their cell membranes. This mechanism is particularly pronounced in membranes enriched with phosphatidylethanolamine (B1630911) (PE), where dodecyl deoxyglycosides induce a reorganization of the phospholipid matrix into a hexagonal phase, leading to membrane disruption. nih.govnih.govresearchgate.net

While effective against Gram-positive bacteria, the inherent inability of these membrane-disrupting dodecyl deoxyglycosides to readily penetrate the outer membrane (OM) of Gram-negative bacteria limits their standalone efficacy against such challenging pathogens. nih.govresearchgate.net However, a significant advancement in their application involves combination therapy. When co-administered with polymyxins, which act as adjuvants to enhance OM permeability, dodecyl deoxyglycosides demonstrate potent antimicrobial activity against multidrug-resistant Gram-negative bacteria. This includes critical priority pathogens such as carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacteriaceae (CRE). nih.govresearchgate.net This synergistic approach suggests that polymyxins facilitate the entry of the deoxyglycosides, allowing them to exert their membrane-disrupting effects on the inner membrane, thereby broadening their antimicrobial spectrum. nih.gov

Role of Glycone Deoxygenation Pattern on Dodecyl D-Glucoside Bioactivity

Specifically, deoxygenation at the 6-position of the sugar unit has been identified as crucial for increasing the compound's aggregation properties over its adsorption, which is a prerequisite for enhanced antimicrobial activity. researchgate.net This modification leads to a decrease in the critical micelle concentration (CMC) and an increase in adsorption efficiency (pC20), promoting more effective aggregation. researchgate.net

Furthermore, specific deoxygenation patterns have demonstrated varying degrees of antimicrobial potency:

These findings indicate that precise modifications to the glycone deoxygenation pattern can fine-tune the antimicrobial spectrum and potency of dodecyl D-glucoside derivatives.

Structure-Activity Relationships in Biological Contexts

The biological activities of dodecyl D-glucoside and its derivatives are profoundly influenced by their structural features, including the alkyl chain length, anomeric configuration, and the stereochemistry of the carbohydrate unit. Understanding these structure-activity relationships (SAR) is crucial for the rational design of compounds with enhanced performance.

Impact of Alkyl Chain Length and Anomeric Configuration on Biological Activity

Alkyl Chain Length: The length of the alkyl chain directly impacts the surface activity and antimicrobial potency of dodecyl D-glucoside derivatives. The presence of the dodecyl (C12) chain is a significant determinant of bioactivity, particularly for 2,6-dideoxy glycosides. Generally, the antimicrobial efficacy of alkyl glycosides increases with increasing alkyl chain length, often reaching an optimal balance of hydrophobicity and solubility around 12 carbon atoms. d-nb.infomdpi.comacs.orgmdpi.comresearchgate.net For instance, a surfactant with a 12-carbon alkyl chain demonstrated superior efficiency compared to one with 10 carbons. mdpi.com Similarly, dodecyl derivatives have consistently shown greater potency than their decylated (C10) analogs against various bacterial strains, such as Paenibacillus larvae. mdpi.com Conversely, compounds with shorter alkyl chains (e.g., C2-C4) typically exhibit weaker antimicrobial activity. acs.org

This relationship is also linked to the compounds' physical properties. Longer alkyl chains promote aggregation more efficiently than adsorption, leading to a decrease in the critical micelle concentration (CMC). d-nb.inforesearchgate.net This enhanced aggregation is often associated with increased membrane disruption capabilities, which is a key mechanism of action for these compounds.

Anomeric Configuration: The anomeric configuration (α or β) of the sugar moiety plays a pivotal role in modulating the antimicrobial activity of alkyl deoxy-hexopyranosides, particularly against Bacillus species. ulisboa.pt For example, the dodecyl α-D-glycoside (compound 16) has demonstrated superior inhibitory effects against Bacillus cereus, even outperforming the reference antibiotic chloramphenicol (B1208) at equivalent concentrations. This compound also exhibited significant growth inhibition against Bacillus subtilis, Enterococcus faecalis, and Listeria monocytogenes. In stark contrast, the corresponding β-anomers were often found to be completely inactive against Bacillus species, highlighting the critical importance of the α-anomeric configuration for activity against these bacteria. The α-anomeric configuration, in conjunction with the 2,6-dideoxygenation pattern, has been identified as essential for antibacterial activity against Bacillus species, with the L-configuration further enhancing this activity, particularly towards Bacillus anthracis. ulisboa.pt Interestingly, β-anomers generally exhibit higher solubility compared to their α-anomeric counterparts.

Table 1: Impact of Alkyl Chain Length and Anomeric Configuration on Antimicrobial Activity

| Alkyl Chain Length | Anomeric Configuration | Observed Effect on Antimicrobial Activity |

|---|---|---|

| Dodecyl (C12) | N/A | Determinant for bioactivity; generally higher potency than shorter chains. |

| C10 | N/A | Less efficient than C12. |

| C2-C4 | N/A | Weaker antimicrobial activity. |

| N/A | α-D | Essential for activity against Bacillus species; higher inhibition diameters. |

| N/A | β-D | Often inactive against Bacillus species; generally higher solubility. |

| N/A | α-L | Enhances activity, particularly against Bacillus anthracis. |

Stereochemical Influence of the Carbohydrate Unit on Dodecyl D-Glucoside Bioactivity

However, some stereochemical aspects appear to have less impact. Research indicates that the relative configuration at C-3 and C-4 of hexopyranosides does not significantly influence their bioactivity. nih.gov Comparative studies on the physical properties of aqueous solutions of alkyl glucosides and mannosides further emphasize that the stereochemistry of the sugar unit is important for hydrophobic hydration and interactions, which are fundamental to their membrane-disrupting mechanism. cdnsciencepub.com

Rational Design of Dodecyl D-Glucoside Modifications for Enhanced Biological Performance

Rational design principles are applied to modify dodecyl D-glucoside and its analogs to enhance their biological performance, primarily focusing on improving antimicrobial efficacy and broadening their spectrum of activity. These strategies involve targeted alterations to the compound's structure based on established structure-activity relationships.

Key areas of modification for enhanced performance include:

The field also benefits from advanced methodologies such as "glycorandomization." This innovative approach utilizes enzymatic modifications of glycosides, employing natural and mutant glycosyltransferases with altered specificities, to generate diverse glycoside libraries. This method provides new avenues for preparing optimized or entirely novel glycoside antibiotics by allowing for the tailored design of the glycone part to improve activity and targeting. oup.com Furthermore, chemical modifications of microbially produced sophorosides, including variations in alkyl chain lengths and the creation of cationic derivatives like quaternary ammonium (B1175870) salts, have demonstrated the ability to fine-tune antimicrobial activity. nih.gov

Table 2: Rational Design Strategies and Their Impact on Dodecyl D-Glucoside Bioactivity

| Modification Strategy | Specific Alteration/Example | Impact on Biological Performance |

|---|---|---|

| Glycone Deoxygenation | 2,6-dideoxygenation | Enhanced activity against Gram-positive bacteria (e.g., Bacillus spp., E. faecalis, L. monocytogenes). |

| 4,6-dideoxygenation | Potent antimicrobial activity; lower MICs; promising against Gram-negative bacteria (with permeabilizers). | |

| Alkyl Chain & Linkage | C12 alkyl chain | Optimal antimicrobial efficacy. |

| C-C glycosidic bond | Improved bioactive profile for D-series. | |

| Thioglycosides (C-S linkage) | More efficient antimicrobial agents than O-glycosides/sulfones. | |

| Anomeric Configuration | α-anomer | Essential for activity against Bacillus species. |

| Aggregation Control | Promote aggregation (e.g., 6-deoxygenation) | Key for antimicrobial activity via membrane disruption. |

| Glycorandomization | Enzymatic modification | Creation of diverse glycoside libraries for optimized/novel antibiotics. |

Applications of Dodecyl D Glucoside in Advanced Materials and Systems

Role in Drug Delivery Systems

Dodecyl D-glucoside's surfactant properties and ability to form micelles are leveraged in the development of sophisticated drug delivery platforms.

Enhancement of Hydrophobic Drug Solubility by Dodecyl D-Glucoside

Dodecyl D-glucoside is recognized for its excellent emulsifying and solubilizing capabilities chemimpex.comatamanchemicals.comnih.gov. Its amphipathic nature allows it to effectively reduce surface tension in liquids and self-assemble into micelles chemimpex.comnih.gov. These micelles can encapsulate hydrophobic compounds, significantly enhancing their solubility in aqueous environments chemimpex.com. This property is crucial in drug formulation, where it is utilized to solubilize poorly soluble hydrophobic drugs, thereby improving their bioavailability and efficacy in various medicinal formulations chemimpex.comatamanchemicals.com.

Carrier Systems for Specific Drug Delivery Routes

Dodecyl D-glucoside is actively explored for its utility as a component in diverse drug delivery systems chemimpex.comatamanchemicals.com. It functions as a carrier in topical formulations and other drug delivery applications atamanchemicals.com. A derivative, dodecyl 6-amino-6-deoxy-α-D-glucopyranoside, has shown promise as a skin permeation enhancer for transdermal and topical drug delivery nih.gov. This amino sugar interacts reversibly with the lipids of the stratum corneum, leading to a decrease in lipid chain order, which can increase the epidermal concentration of hydrophilic antiviral drugs like cidofovir (B1669016) nih.gov.

Alkylsaccharides, a class encompassing dodecyl D-glucoside, have demonstrated a substantial increase in the absorption of therapeutic agents across mucosal membranes researchgate.netgoogle.com. These compounds are effective across a wide range of molecular types and weights researchgate.netgoogle.com. Their dual solubility in both water and oil phases makes them suitable for formulating both hydrophilic and hydrophobic drugs researchgate.net. Related alkylsaccharides, such as dodecyl-beta-D-maltoside, have been utilized in oral delivery systems for therapeutic agents including octreotide, leptin-related synthetic peptides, exenatide, and pramlintide google.com. Furthermore, alkyl glycosides can enhance the absorption of low molecular weight compounds into the circulatory system via various routes, including oral, ocular, nasal, nasolacrimal, inhalation, pulmonary, oral cavity (sublingual or buccal cell), or cerebrospinal fluid (CSF) delivery google.com.

Formulation and Stabilization of Nanoparticles and Liposomes

Dodecyl D-glucoside plays a role in the preparation and stabilization of nanoparticles, which are instrumental in increasing the solubility of poorly soluble compounds . It also aids in the preparation of liposomes for various drug delivery applications . The amphipathic characteristics of dodecyl D-glucoside facilitate its self-assembly into micelles, which are spherical structures capable of encapsulating hydrophobic substances for delivery into cells . Related compounds, such as gemini (B1671429) dodecyl O-glucoside-based surfactants, have demonstrated high pass-through capacity for vesicles loaded with compounds like (+)-catechin and (–)-epigallocatechin, contributing to the strengthening of the vesicular bilayer at low concentrations mdpi.com. Liposomes, generally composed of one or more phospholipid bilayers, serve as versatile drug carriers, capable of encapsulating hydrophilic drugs within their aqueous core and lipophilic drugs within their lipid membrane researchgate.net. They are known to increase the circulation time and protect encapsulated drugs from metabolic degradation researchgate.net.

Gene Delivery Applications Utilizing Dodecyl D-Glucoside

Dodecyl D-glucoside is employed in gene delivery systems . Non-ionic surfactants, including n-dodecyl-β-D-glucopyranoside, have been investigated for their capacity to enhance gene transfer or transduction by viral gene delivery vehicles, particularly in bladder applications google.com. Studies have shown that pre-treatment of mouse bladders with aqueous solutions containing n-dodecyl-β-D-glucopyranoside consistently increased transduction to over 60% of the bladder surface google.com. The effectiveness of transduction enhancement appears to be influenced by the relative sizes of the hydrophilic and lipophilic portions of the molecule google.com. Alkyl glycosides can also be incorporated into pharmaceutical compositions for the delivery of oligonucleotides, such as antisense oligonucleotides or interfering RNA molecules (e.g., siRNA or RNAi) google.comgoogle.com.

Applications in Protein Purification and Biotechnology

Dodecyl D-glucoside is a critical tool in biotechnology, particularly for handling challenging membrane proteins.

Extraction and Solubilization of Membrane Proteins in Biotechnology

Dodecyl D-glucoside (n-Dodecyl-β-D-glucopyranoside) functions as a mild, non-denaturing detergent . It is widely utilized in biochemistry and biotechnology research for the purification and analysis of glycoproteins and glycolipids . This compound is effective in solubilizing membrane proteins without causing denaturation, making it an invaluable tool for their purification and study chemimpex.com. Membrane proteins are inherently difficult to isolate due to their hydrophobic nature; detergents like dodecyl D-glucoside are essential for extracting them from biological membranes and maintaining their solubility in aqueous environments tandfonline.com. Detergents achieve this by disrupting the lipid bilayer and forming detergent micelles that encapsulate both lipids and proteins, thereby burying the hydrophobic regions of the proteins and lipid tails within the micellar core . An efficient solubilization protocol aims for high yield and the formation of stable protein-detergent complexes, ensuring the protein retains its active conformation . Glycosidic detergents, including alkyl β-glucosides, are frequently employed in membrane protein crystallography due to their unique properties that facilitate the solubilization and stabilization of these proteins tandfonline.com. Dodecyl D-glucoside aids in the disruption of cell membranes, which facilitates the extraction of proteins and nucleic acids for research and diagnostics chemimpex.com. In comparative studies, detergents like octyl-β-D-glucoside (OG) and dodecyl-β-D-maltoside (DDM) are often used alongside or in comparison to other detergents for membrane protein extraction portlandpress.comhuji.ac.ilnih.gov. DDM, for instance, is a common choice for membrane protein solubilization, accounting for a significant portion of solved structures nih.gov.

Purification and Analysis of Glycoproteins and Glycolipids

Dodecyl D-glucoside (DDG) serves as a vital tool in biochemistry and biotechnology for the purification and analysis of glycoproteins and glycolipids. As a mild, non-denaturing detergent, DDG effectively solubilizes membrane proteins without compromising their native structure or activity, making it invaluable for isolating and studying these crucial cellular components smolecule.commoleculardimensions.com. Glucoside detergents, including DDG, function by disrupting protein-lipid and lipid-lipid interactions rather than protein-protein interactions, thereby maintaining the integrity of protein complexes moleculardimensions.com.

DDG is particularly effective as a micelle-producing detergent, facilitating the extraction, stabilization, and solubility of large macromolecules for structural investigations moleculardimensions.com. Studies have demonstrated its utility in solubilizing various membrane proteins, such as ion channels, transporters, and receptors smolecule.com. For structural studies, glucoside detergents are often preferred over maltoside detergents due to their tendency to form smaller protein-detergent complexes (PDCs), which are more suitable for techniques like X-ray crystallography, NMR spectroscopy, and single particle cryo-electron microscopy (cryo-EM) nih.govtandfonline.com. However, it is noted that some proteins encapsulated by glucoside detergents might exhibit insufficient stability for structural elucidation or isolation nih.gov.

Beyond proteins, DDG is also employed in the analysis of glycolipid layers, where it can influence their electrical polarization within supramolecular structures . It has been utilized to investigate the impact of membrane intercalators on the activity of glycolipid transfer protein (GLTP) abo.fi. Furthermore, DDG has been shown to affect the critical vesicular concentration (CVC) and electrophoretic mobility of vesicles when incorporated into aggregates, such as those formed by sodium decanoate–decanoic acid. Its presence can promote the formation of decanoic acid vesicles by enhancing bilayer curvature through hydrogen bonding within the polar region researchgate.net.

Use of Dodecyl D-Glucoside in Cell Culture and Cell Disruption Methodologies

In the realm of cell biology and biotechnology, Dodecyl D-glucoside plays a crucial role in cell lysis and the subsequent extraction of cellular components. It is instrumental in the disruption of cell membranes, enabling the efficient isolation of proteins and nucleic acids for various research and diagnostic purposes chemimpex.com. As a mild, non-denaturing detergent, DDG is particularly effective for solubilizing membrane proteins while preserving their functional activity .